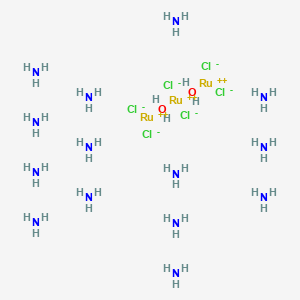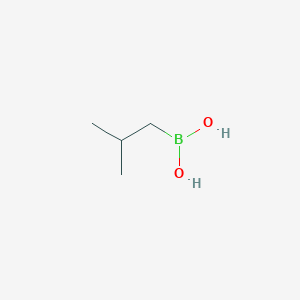
4-Nitrophenyl acetate
Overview
Description
4-Nitrophenyl acetate is an organic compound with the molecular formula C8H7NO4. It is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The compound is characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This structure makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics .
Mechanism of Action
Target of Action
4-Nitrophenyl acetate primarily targets esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an alcohol and an acid in biological systems, which is a fundamental process in the metabolism of lipids.
Mode of Action
The compound interacts with its targets (esterases and lipases) through a process known as ester hydrolysis . In this process, this compound is cleaved into 4-nitrophenol and acetic acid . This reaction is catalyzed by the esterase or lipase enzyme .
Biochemical Pathways
The hydrolysis of this compound affects the ester metabolism pathway . The downstream effects include the production of 4-nitrophenol and acetic acid, which can further participate in various biochemical reactions. For example, acetic acid, a two-carbon organic acid, can enter the citric acid cycle, a key metabolic pathway, and be used to produce energy.
Pharmacokinetics
Its metabolism involves hydrolysis, catalyzed by esterases and lipases, to produce 4-nitrophenol and acetic acid . The bioavailability of this compound would be influenced by factors such as the presence and activity of these enzymes.
Result of Action
The hydrolysis of this compound results in the production of 4-nitrophenol and acetic acid . This can lead to changes in cellular pH and other biochemical parameters. The exact molecular and cellular effects would depend on the specific biological context, including the types of cells and the presence of other metabolites.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of esterases and lipases, which catalyze the hydrolysis of this compound, can be affected by factors such as pH and temperature . Moreover, the presence of other substances, such as inhibitors or activators of these enzymes, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate for esterase and lipase activity . The hydrolysis of this compound releases p-nitrophenol .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for esterase and lipase activity . The hydrolysis of this compound by these enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. This process releases p-nitrophenol, which can be monitored at 405 nm . The hydrolysis of this compound can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For use as a substrate to determine esterase or lipase activity, 63 mg is dissolved in 10 ml of methanol and stored at 2-8 °C. Such stock solutions can be kept for about one week with only a small increase in free p-nitrophenol .
Metabolic Pathways
This compound is involved in the metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes is a key step in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl acetate can be synthesized through the esterification of 4-nitrophenol with acetic acid. This reaction is typically catalyzed by an acid or a base. One common method involves the use of immobilized lipase from Bacillus coagulans in n-heptane, achieving approximately 90% conversion at 65°C in 3 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of molecular sieves to immobilize the enzyme, enhancing the efficiency and reusability of the catalyst. This method allows for continuous production and easy purification of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl acetate primarily undergoes hydrolysis, methanolysis, and thiolysis reactions. These reactions are catalyzed by various enzymes and inorganic complexes.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases and lipases, resulting in the formation of 4-nitrophenol and acetic acid.
Methanolysis: Catalyzed by inorganic complexes, producing 4-nitrophenol and methyl acetate.
Thiolysis: Catalyzed by polymeric surfactant catalysts, mimicking glutathione transferase activity
Major Products: The major products of these reactions include 4-nitrophenol and acetic acid or its derivatives, depending on the specific reaction conditions .
Scientific Research Applications
4-Nitrophenyl acetate is widely used in scientific research due to its role as a substrate in enzymatic assays. Its applications include:
Chemistry: Used to study the kinetics of esterases and lipases.
Biology: Employed in assays to measure enzyme activity in various biological samples.
Medicine: Utilized in the development of diagnostic tests for enzyme deficiencies.
Industry: Applied in the synthesis of other chemical compounds and in the evaluation of catalytic activities of inorganic complexes
Comparison with Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for alkaline phosphatase.
4-Nitrophenyl β-D-glucopyranoside: Used in glycosidase assays.
4-Nitrophenyl palmitate: Used in lipase activity assays
Uniqueness: 4-Nitrophenyl acetate is unique due to its specific use in esterase and lipase assays. Its structure allows for easy monitoring of enzymatic reactions, making it a valuable tool in biochemical research. Compared to similar compounds, it offers distinct advantages in terms of substrate specificity and reaction conditions .
Properties
IUPAC Name |
(4-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUDNIGJSLPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061191 | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00186 [mmHg] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
830-03-5 | |
| Record name | 4-Nitrophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ACETOXYNITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I902J0QH9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)


![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)



